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Compound of Interest

Compound Name: Cmi-392

Cat. No.: B1669265 Get Quote

Note: This document summarizes the in vitro characterization of ONC-392. Based on the

available scientific literature, it is presumed that "Cmi-392" refers to ONC-392, a next-

generation anti-CTLA-4 monoclonal antibody.

Introduction
ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody

targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a critical immune

checkpoint receptor.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392

possesses a unique mechanism of action characterized by its pH-sensitive binding to CTLA-4.

This property allows it to preserve CTLA-4 recycling to the cell surface, particularly in the

neutral pH environment of peripheral tissues, while still effectively targeting regulatory T cells

(Tregs) within the acidic tumor microenvironment.[4][5][6] This novel mechanism is designed to

enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs)

associated with constitutive CTLA-4 blockade.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of

ONC-392, including its binding properties, functional activity, and proposed signaling pathway.

Data Presentation
Table 1: Binding Affinity of ONC-392 to Human Fc
Receptors
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Fc Receptor
Binding Characteristics of
ONC-392

Reference

FcγRI (CD64) Comparable to wild-type IgG1 [4]

FcγRIIA (CD32a) Comparable to wild-type IgG1 [4]

FcγRIIB (CD32b)
7-10 fold reduced affinity

compared to wild-type IgG1
[4]

FcγRIIIA (CD16a) Comparable to wild-type IgG1 [4]

FcRn

Approximately 6-fold higher

affinity compared to wild-type

IgG1

[4]

Table 2: pH-Dependent Binding Affinity of an ONC-392
Analog (HL32) to CTLA-4

pH
Fold Change in Affinity
(relative to pH 7.4)

Reference

7.4 1.0 [7]

5.5 ~3.4-fold decrease [7]

Note: Data for a specific ONC-392 analog, HL32, is presented as a surrogate for ONC-392's

pH-sensitive binding, as detailed quantitative data for ONC-392 across a pH range was not

available in the public domain.

Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Analysis
Objective: To determine the binding kinetics and affinity of ONC-392 to human CTLA-4 and

various Fc receptors.

Methodology:
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Immobilization: Recombinant human CTLA-4 or Fc receptor proteins are immobilized on a

sensor chip surface.

Analyte Injection: A series of concentrations of ONC-392 are flowed over the chip surface.

Data Acquisition: The association and dissociation of ONC-392 are monitored in real-time by

detecting changes in the refractive index at the sensor surface.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant

(kd), and the equilibrium dissociation constant (KD). For pH-dependent binding, the running

buffer is adjusted to the desired pH.[4]

Flow Cytometry for Regulatory T Cell (Treg) Depletion
Assay
Objective: To assess the ability of ONC-392 to mediate the depletion of regulatory T cells in

vitro.

Methodology:

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy

human donors.

Co-culture: PBMCs are co-cultured with target cells (e.g., a cancer cell line expressing

relevant antigens).

Treatment: The co-culture is treated with varying concentrations of ONC-392 or an isotype

control antibody.

Staining: After an incubation period, cells are harvested and stained with fluorescently

labeled antibodies against T cell markers (e.g., CD4, CD25, FoxP3) to identify the Treg

population (typically CD4+CD25+FoxP3+).

Data Acquisition and Analysis: The percentage of Tregs in the total CD4+ T cell population is

quantified using a flow cytometer. A reduction in the percentage of Tregs in the ONC-392-

treated samples compared to the control indicates Treg depletion.[4]
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Confocal Microscopy for CTLA-4 Trafficking Analysis
Objective: To visualize the intracellular trafficking and recycling of CTLA-4 in the presence of

ONC-392.

Methodology:

Cell Culture and Transfection: A suitable T cell line (e.g., Jurkat) is cultured and may be

transfected with a fluorescently tagged CTLA-4 construct (e.g., CTLA-4-GFP).

Antibody Labeling: Cells are incubated with fluorescently labeled ONC-392 or a control anti-

CTLA-4 antibody.

Live-Cell Imaging: The trafficking of the antibody-CTLA-4 complex is visualized in real-time

using a confocal microscope.

Image Analysis: The localization of the fluorescent signal is analyzed over time to determine

whether the complex is targeted to lysosomes for degradation or recycled back to the cell

surface. This can be further investigated by co-staining with lysosomal markers (e.g.,

LAMP1).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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